N-(2-fluorobenzyl)-3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
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Description
N-(2-fluorobenzyl)-3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C26H23FN4O3S and its molecular weight is 490.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of compounds similar to the target molecule have been synthesized and evaluated for their potential as antibacterial and antifungal agents. For instance, novel derivatives have shown significant antimicrobial activities, comparable to standard antibacterial and antifungal agents like Ampicillin and Fluconazole (Helal et al., 2013). These findings suggest that derivatives of the compound could serve as promising candidates for developing new antimicrobial agents.
Anticancer Properties
Another important application area for these compounds is in the field of cancer research. For example, derivatives of similar structural frameworks have been explored for their photodynamic therapy (PDT) applications. Zinc phthalocyanine derivatives, characterized for their high singlet oxygen quantum yield, have been identified as potent Type II photosensitizers, highlighting their potential in treating cancer through PDT (Pişkin et al., 2020).
Antiviral and Antifungal Activities
Compounds with similar chemical structures have also shown promise in antiviral and antifungal applications. For instance, benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives have been identified for their selective biological activity, displaying inhibitory effects on the replication of ortho- and paramyxoviruses, suggesting potential in treating viral infections (Golankiewicz et al., 1995).
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3S/c1-34-22-11-9-20(10-12-22)30-24(32)17-35-26-28-13-14-31(26)21-7-4-6-18(15-21)25(33)29-16-19-5-2-3-8-23(19)27/h2-15H,16-17H2,1H3,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJXGBRJDJRVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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